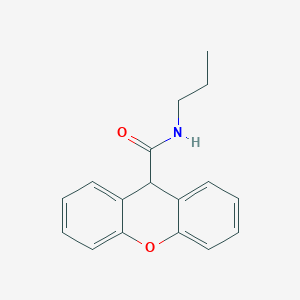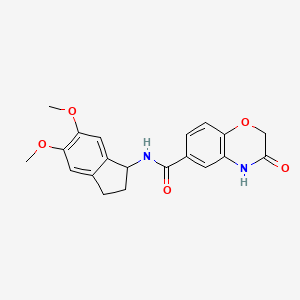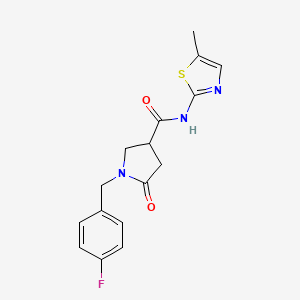
Methyl 5-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-4-carboxylate: is a complex organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Pharmaceuticals: This compound is explored for its potential therapeutic effects in treating various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.
Wirkmechanismus
The mechanism of action of Methyl 5-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-{[(4-methyl-2-piperidino-5-pyrimidinyl)carbonyl]amino}benzoate
- Methyl 4-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H19N5O2 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
methyl 5-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H19N5O2/c1-10-11(13-12(9-17-19-13)14(21)22-2)8-16-15(18-10)20-6-4-3-5-7-20/h8-9H,3-7H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
QQHGDSVLDHZLSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1C2=C(C=NN2)C(=O)OC)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5-dimethoxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11025375.png)
![3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11025376.png)

![1-(2,5-dimethoxyphenyl)-5-oxo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11025388.png)
![3-methyl-N-{[4-(2-{[(3-methylphenyl)carbonyl]amino}ethyl)phenyl]sulfonyl}benzamide](/img/structure/B11025389.png)
![2-(butan-2-yl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11025398.png)
![6-[3-Oxo-3-(4-phenylpiperazino)propyl]-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione](/img/structure/B11025400.png)
![3-(furan-2-ylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11025403.png)
![methyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11025413.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11025421.png)
![1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B11025428.png)
